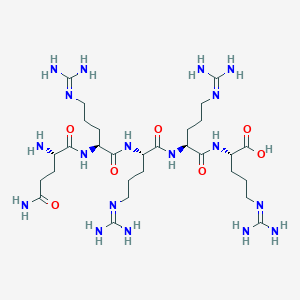
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring attached to a methoxynaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine typically involves the condensation of 6-methoxy-1-naphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Another method involves the use of metal triflates to promote the intramolecular annulation of o-formyl allylbenzenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
化学反応の分析
Types of Reactions
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(6-Hydroxynaphthalen-1-yl)-1,3-thiazol-2-amine.
Reduction: 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine has several scientific research applications:
作用機序
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring can act as a bioisostere for other heterocycles, allowing it to modulate biological activity by binding to specific sites on proteins .
類似化合物との比較
Similar Compounds
- 5-(6-Methoxynaphthalen-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole .
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone .
Uniqueness
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is unique due to its combination of a methoxynaphthalene moiety with a thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with potential biological and industrial applications.
特性
CAS番号 |
650626-14-5 |
|---|---|
分子式 |
C14H12N2OS |
分子量 |
256.32 g/mol |
IUPAC名 |
4-(6-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12N2OS/c1-17-10-5-6-11-9(7-10)3-2-4-12(11)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) |
InChIキー |
DHDIVNVRBCMBDO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
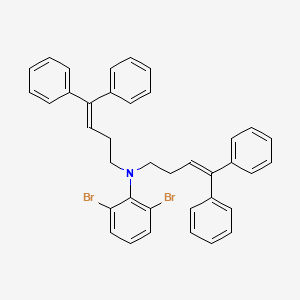

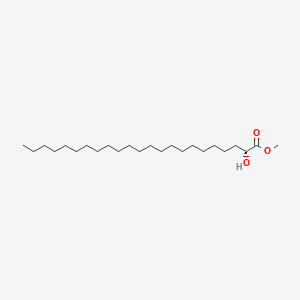
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
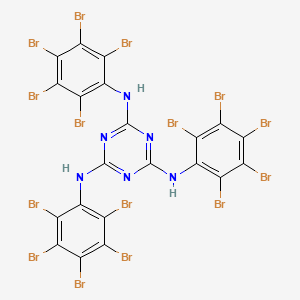
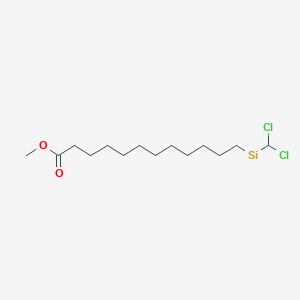
![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
